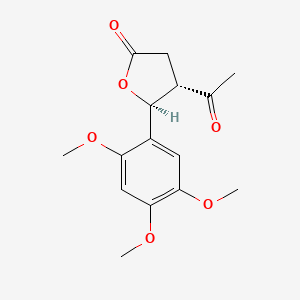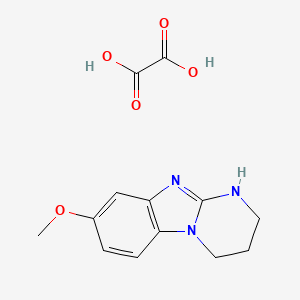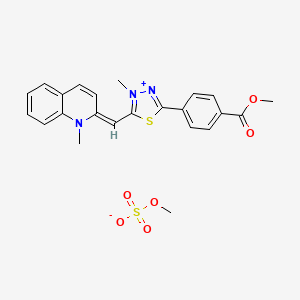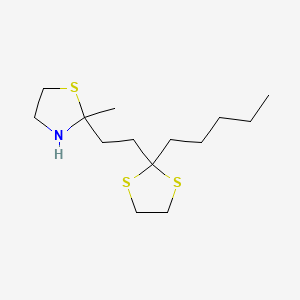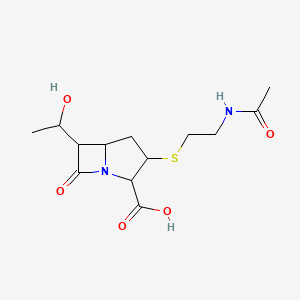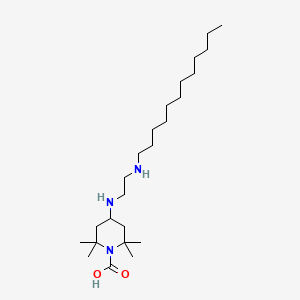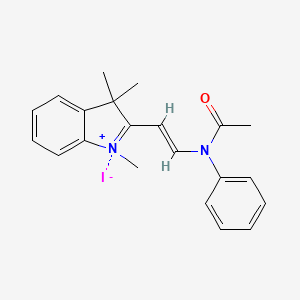
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide is a synthetic organic compound known for its unique structure and properties It belongs to the class of indolium salts and is characterized by the presence of an indole ring system substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the acetylphenylamino and ethenyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole ring or the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Ethyl-substituted indolium salts.
Substitution Products: Various substituted indolium derivatives depending on the reagents used.
Applications De Recherche Scientifique
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect cellular metabolism, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- (-)-Carvone from spearmint
- Acebutolol related compound B
Uniqueness
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide is unique due to its specific indolium structure and the presence of acetylphenylamino and ethenyl groups
Propriétés
Numéro CAS |
40497-16-3 |
|---|---|
Formule moléculaire |
C21H23IN2O |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;iodide |
InChI |
InChI=1S/C21H23N2O.HI/c1-16(24)23(17-10-6-5-7-11-17)15-14-20-21(2,3)18-12-8-9-13-19(18)22(20)4;/h5-15H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DFSAOQCBUXBCCX-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)N(/C=C/C1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-] |
SMILES canonique |
CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


